

FT895: A Technical Guide to a Selective HDAC11 Inhibitor

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Compound of Interest

Compound Name: FT895

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Abstract

FT895 is a potent and highly selective small molecule inhibitor of histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family. This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of **FT895**. It includes a compilation of its in vitro and in vivo activities, detailed experimental methodologies, and an exploration of the key signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting HDAC11 with **FT895** in oncology, virology, and metabolic diseases.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins. Their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders. HDAC11 is a unique member of the HDAC family, and its specific biological functions are an active area of investigation. **FT895** has emerged as a critical tool for elucidating the roles of HDAC11 and as a potential therapeutic agent. It is an analog of N-hydroxy-tetrahydroisoquinoline-7-carboxamide and has demonstrated significant anti-tumor, antiviral, and metabolic regulatory effects in preclinical studies.^[1]

Discovery and Physicochemical Properties

FT895 was developed as a highly selective inhibitor of HDAC11.[1] It exhibits greater than 1000-fold selectivity for HDAC11 over other HDAC isoforms.[1][2] While initial reports highlighted its high potency, subsequent studies using more physiologically relevant substrates have provided a broader understanding of its inhibitory profile.

Table 1: Physicochemical and In Vitro Properties of **FT895**

Property	Value	Reference
Chemical Name	N-hydroxy-2-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinoline-7-carboxamide	[1]
Molecular Formula	C20H18N2O2	N/A
Molecular Weight	352.31 g/mol	N/A
HDAC11 IC50	3 nM	[1][2][3][4]
HDAC11 IC50 (myristoyl-H3K9 substrate)	0.74 µM	[5]
HDAC4 IC50	25 µM	[5]
HDAC8 IC50	9.2 µM	[5]
Selectivity over other HDACs	>1000-fold	[1][2]
Cellular Activity (IC50)	<20 nM	N/A

Note: The discrepancy in HDAC11 IC50 values may be attributed to the different substrates used in the respective assays.

Mechanism of Action and Biological Activities

FT895 exerts its biological effects primarily through the inhibition of HDAC11's deacetylase activity. This inhibition leads to the modulation of various downstream signaling pathways, resulting in a range of cellular responses.

Anti-Tumor Activity: Malignant Peripheral Nerve Sheath Tumors (MPNST)

FT895 has shown significant promise in the context of MPNST, a type of aggressive soft tissue sarcoma.

- **Mitochondrial Dysfunction:** **FT895** treatment in MPNST cells leads to impaired mitochondrial biogenesis and function. This is characterized by increased reactive oxygen species (ROS) production, decreased mitochondrial DNA copy numbers, and reduced basal and maximal respiration.[\[6\]](#)[\[7\]](#)
- **Hippo Signaling Pathway:** **FT895** potentiates the anti-tumor effects of cordycepin by suppressing the Hippo signaling pathway. This is achieved through the downregulation of the transcription factor TEAD1 and its co-activator TAZ.[\[1\]](#)[\[6\]](#)
- **Synergistic Effects:** In combination with cordycepin, **FT895** exhibits a synergistic cytotoxic effect on MPNST cells both in vitro and in vivo.[\[1\]](#)

Antiviral Activity: Enterovirus 71 (EV71)

FT895 has demonstrated efficacy in restricting the replication of EV71, the causative agent of hand, foot, and mouth disease. This antiviral activity is mediated by its inhibition of HDAC11.

Metabolic Regulation: Adipocyte Thermogenesis

FT895 plays a role in regulating energy expenditure by promoting thermogenesis in adipocytes. It induces the expression of Uncoupling Protein 1 (UCP1) through a bimodal mechanism:

- **PKA-Independent Acute Response:** A rapid, post-transcriptional induction of UCP1.[\[8\]](#)[\[9\]](#)
- **PKA-Dependent Delayed Response:** A sustained response that requires Protein Kinase A (PKA) activity and new UCP1 mRNA synthesis.[\[8\]](#)[\[9\]](#)

Other Activities

- **Myeloproliferative Neoplasms:** **FT895** inhibits the proliferation of JAK2-driven myeloproliferative neoplasms by blocking the JAK/STAT signaling pathway.[\[1\]](#)[\[3\]](#)

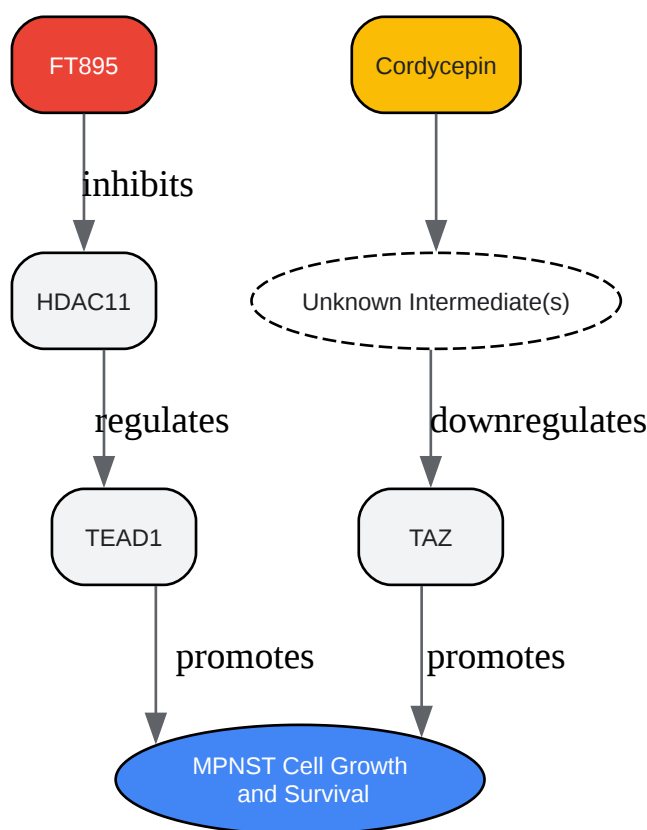
- Lung Cancer: It has been shown to reduce the self-renewal capacity of cancer stem cells in non-small cell lung cancer.[1]

Signaling Pathways Modulated by FT895

The biological activities of **FT895** are a consequence of its ability to modulate key signaling pathways.

Hippo Signaling Pathway in MPNST

FT895, in combination with cordycepin, suppresses the Hippo signaling pathway in MPNST cells. By inhibiting HDAC11, **FT895** leads to the downregulation of TEAD1 and TAZ, which are crucial for the growth and survival of these tumor cells.

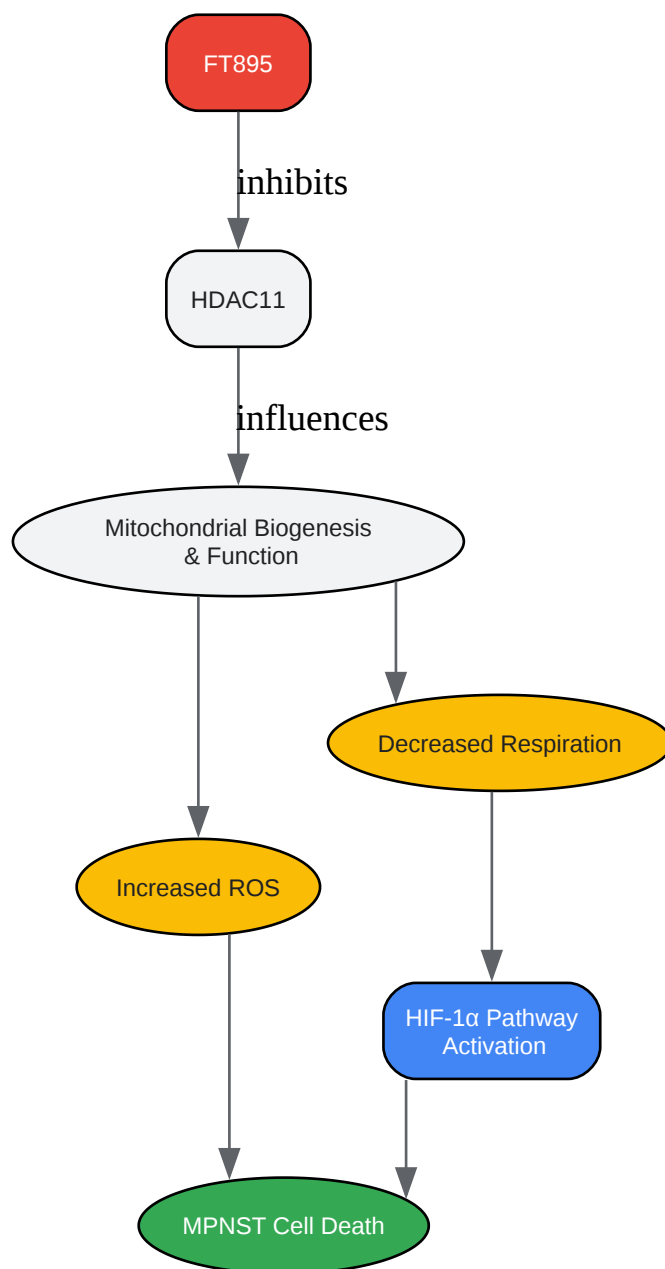


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Caption: **FT895** and Cordycepin synergistically inhibit MPNST growth via the Hippo pathway.

HIF-1 α Signaling Pathway and Mitochondrial Dysfunction in MPNST

FT895 treatment induces mitochondrial dysfunction in MPNST cells, which is associated with the activation of the HIF-1 α signaling pathway. This suggests a cellular response to metabolic stress caused by impaired mitochondrial respiration.

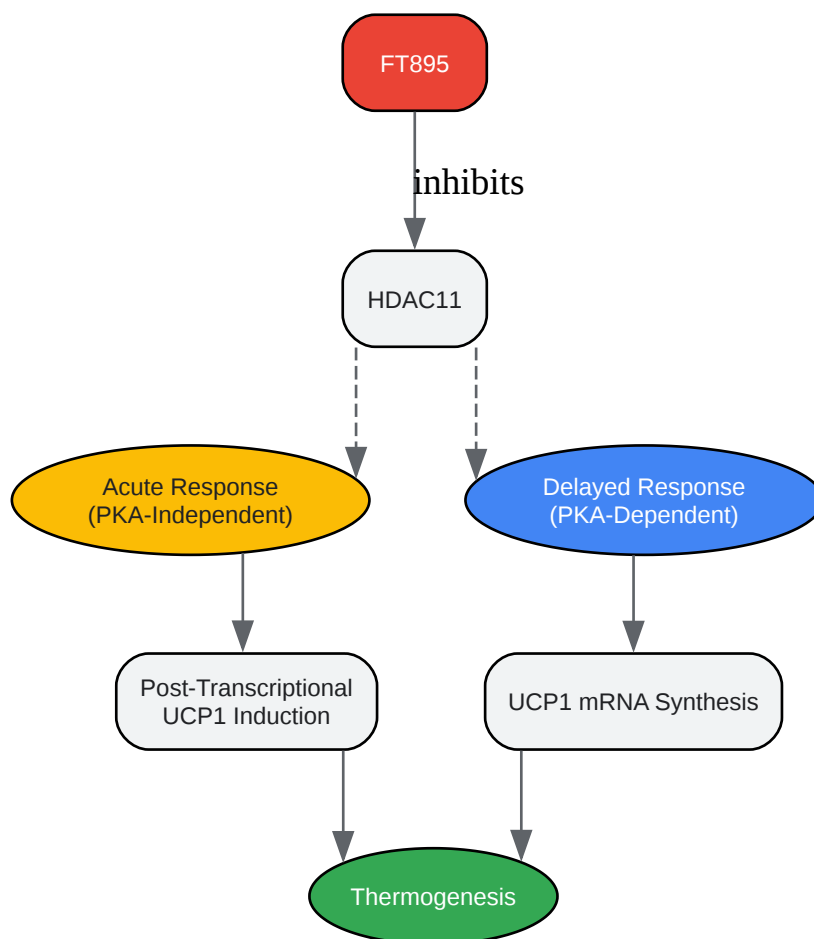


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Caption: **FT895** induces mitochondrial dysfunction and HIF-1 α activation in MPNST cells.

Bimodal Thermogenic Pathway in Adipocytes

FT895 induces UCP1 expression in adipocytes through two distinct pathways, one rapid and PKA-independent, and the other delayed and PKA-dependent.



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Caption: **FT895** stimulates adipocyte thermogenesis through bimodal pathways.

Preclinical Data

In Vitro Efficacy

Table 2: In Vitro Anti-proliferative Activity of **FT895** in MPNST Cell Lines

Cell Line	Type	IC50 (μM)	Reference
S462TY	NF1-related MPNST	6.76	[1]
T265	NF1-related MPNST	10.09	[1]
ST8814	NF1-related MPNST	22.88	[1]
STS26T	Sporadic MPNST	58.49	[1]
sNF96.2	NF1-related MPNST	77.16	[1]
hs53T	Neurofibroma	13.12	[1]
LinNF	Neurofibroma	121.9	[1]

In Vivo Efficacy

Table 3: In Vivo Studies with **FT895**

Indication	Animal Model	Dosing Regimen	Key Findings	Reference
MPNST	Xenograft nude mice (S462TY cells)	Not specified	Synergistic tumor growth inhibition with cordycepin.	[1]
EV71 Infection	C57BL/6 mice	50 mg/kg/day, i.p.	Reduced EV71 replication in the intestine.	N/A
Thermogenesis	Mice	Not specified	Increased UCP1 expression and core body temperature.	[8]

Pharmacokinetics

FT895 has shown promising pharmacokinetic properties in mice, with a reported serum half-life of 9.4 hours.[1]

Experimental Protocols

In Vitro Cell Viability Assay (MTT)

- Cell Seeding: Plate MPNST cells (e.g., S462TY, STS26T) in 96-well plates at a density of 5×10^3 cells/well and incubate for 24 hours.
- Treatment: Treat cells with varying concentrations of **FT895** (and/or cordycepin) for the desired duration (e.g., 24, 48, 72 hours).
- MTT Addition: Add 20 μ L of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 200 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Western Blot Analysis

- Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA protein assay kit.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μ g) on a 10-12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TEAD1, TAZ, UCP1, GAPDH) overnight at 4°C.

- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

MPNST Xenograft Mouse Model

- Animal Model: Use 4-week-old male BALB/c nude mice.
- Cell Preparation: Resuspend MPNST cells (e.g., S462TY) in a 1:1 mixture of DMEM and Matrigel.
- Tumor Implantation: Subcutaneously inject 5×10^6 cells in a volume of 0.2 mL into the flank of each mouse.
- Treatment: Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, **FT895**, cordycepin, combination). Administer treatment via the appropriate route (e.g., intraperitoneal injection).
- Tumor Monitoring: Measure tumor volume regularly using calipers.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

EV71 Infection Mouse Model

- Animal Model: Use 6-week-old male C57BL/6 mice.
- Infection: Intraperitoneally infect mice with 1×10^6 PFU of EV71.
- Treatment: Administer **FT895** (50 mg/kg/day, i.p.) or vehicle control daily for a specified period (e.g., 7 days).
- Analysis: At the end of the treatment period, harvest tissues (e.g., intestine) for analysis of viral replication (e.g., qPCR for viral RNA).

Conclusion and Future Directions

FT895 is a potent and selective HDAC11 inhibitor with significant therapeutic potential in a range of diseases. Its ability to induce mitochondrial dysfunction and modulate key signaling pathways like Hippo and HIF-1 α in cancer, coupled with its antiviral and metabolic regulatory properties, makes it a compelling candidate for further development. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, exploring its efficacy in a broader range of preclinical models, and elucidating the full spectrum of its molecular mechanisms of action. The detailed information provided in this technical guide aims to facilitate these future investigations and accelerate the translation of **FT895** from the laboratory to the clinic.

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